
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol is a chemical compound with the molecular formula C12H9F3O3. It is known for its unique structure, which includes both methoxy and trifluoromethoxy groups attached to a naphthalene ring.
Vorbereitungsmethoden
The synthesis of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The process begins with the preparation of a naphthalene derivative, which is then functionalized to introduce the methoxy group at the 6-position.
Analyse Chemischer Reaktionen
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of hydroxylated or deoxygenated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial activity.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit key enzymes involved in bacterial fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial cell death . Molecular docking studies have shown that this compound can effectively bind to the active site of these enzymes, highlighting its potential as a novel antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can be compared with other naphthalene derivatives that possess similar functional groups. Some similar compounds include:
6-Methoxy-2-naphthol: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
3-Trifluoromethoxy-2-naphthol: This compound lacks the methoxy group at the 6-position, which can influence its reactivity and applications.
6-Methoxy-3-(trifluoromethyl)naphthalene:
The presence of both methoxy and trifluoromethoxy groups in this compound makes it unique, providing a distinct set of properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H9F3O3 |
|---|---|
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C12H9F3O3/c1-17-9-3-2-7-5-10(16)11(6-8(7)4-9)18-12(13,14)15/h2-6,16H,1H3 |
InChI-Schlüssel |
BQVDPNXAQFNVKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


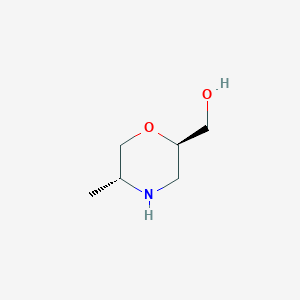

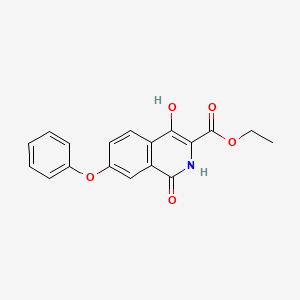
![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
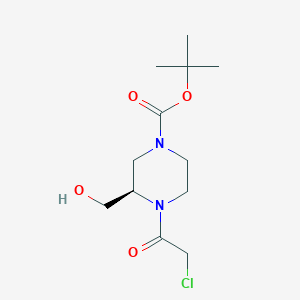

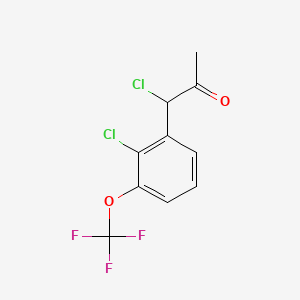

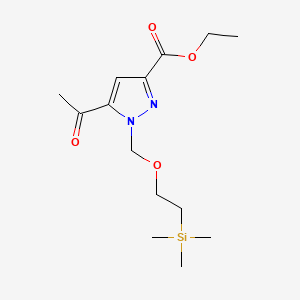
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
